![molecular formula C19H22O3 B14443851 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol CAS No. 76122-53-7](/img/structure/B14443851.png)
4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol is a synthetic organic compound with the molecular formula C18H20O2 It is a stilbenoid, a type of natural phenol, and is known for its structural similarity to other biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol typically involves the reaction of appropriate phenolic precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where a phenol derivative reacts with an alkene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium
Properties
CAS No. |
76122-53-7 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C19H22O3/c1-4-16(13-6-9-15(20)10-7-13)17(5-2)14-8-11-18(21)19(12-14)22-3/h6-12,20-21H,4-5H2,1-3H3 |
InChI Key |
XYRAUSDUCYXYSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)OC)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


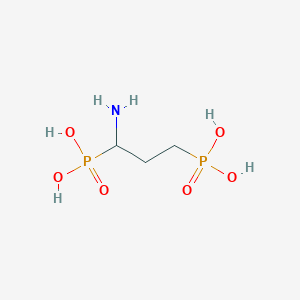

![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)


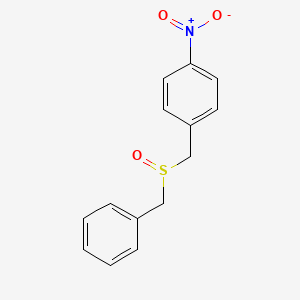
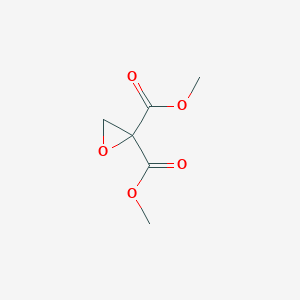
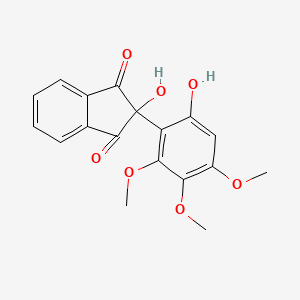


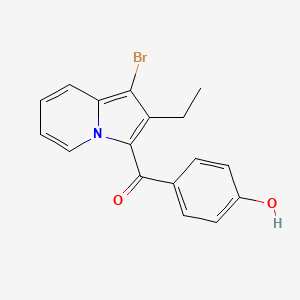
![4-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B14443843.png)

